molecular formula C8H17NO2 B15312936 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol

1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol

Cat. No.: B15312936
M. Wt: 159.23 g/mol
InChI Key: VCFLPTAXKBYBMM-UHFFFAOYSA-N
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Description

1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol is an organic compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol typically involves the reaction of cyclobutyl derivatives with aminomethyl and methoxyethanol groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Uniqueness: 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol is unique due to its combination of a cyclobutyl ring, an aminomethyl group, and a methoxyethanol moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Biological Activity

The compound 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article compiles diverse research findings and case studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • IUPAC Name : this compound

This compound features a cyclobutyl ring, an aminomethyl group, and a methoxyethanol moiety, which contribute to its biological activity.

Research indicates that this compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its potential to act as an agonist for specific GPCRs, which are crucial in mediating numerous physiological responses. For instance, it may influence the Mas-related gene X2 (MRGX2), implicated in inflammatory responses through mast cell activation .
  • Neurotransmitter Systems : Preliminary studies suggest that the compound might interact with neurotransmitter systems, potentially affecting acetylcholinesterase activity, which could have implications for neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity:

  • Cell Proliferation : The compound has been tested on various cell lines, demonstrating an ability to modulate cell proliferation rates. For example, it was observed to reduce proliferation in certain cancer cell lines by inducing apoptosis through the activation of caspases .
  • Inflammatory Response Modulation : The compound's interaction with MRGX2 suggests a role in modulating inflammatory responses. In laboratory settings, it was found to inhibit the release of pro-inflammatory cytokines such as TNF-a and IL-6 from activated mast cells .

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound:

  • Animal Models : In murine models of asthma and atopic dermatitis, administration of the compound led to a significant reduction in symptoms and inflammatory markers. This suggests that it may serve as a therapeutic agent for allergic conditions driven by mast cell activation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Asthma Management : A recent study evaluated the effects of this compound in asthmatic mice. Results indicated a marked decrease in airway hyperresponsiveness and eosinophilic inflammation following treatment .
  • Chronic Urticaria : Another case study focused on patients with chronic urticaria who were treated with this compound. The findings revealed a significant reduction in urticarial lesions and improvement in quality of life metrics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationInhibition of cancer cell growth
Cytokine ReleaseDecreased TNF-a and IL-6 release
Airway HyperresponsivenessReduced symptoms in asthma models
Urticaria SymptomsImprovement in chronic urticaria cases

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2-methoxyethanol

InChI

InChI=1S/C8H17NO2/c1-11-5-7(10)8(6-9)3-2-4-8/h7,10H,2-6,9H2,1H3

InChI Key

VCFLPTAXKBYBMM-UHFFFAOYSA-N

Canonical SMILES

COCC(C1(CCC1)CN)O

Origin of Product

United States

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